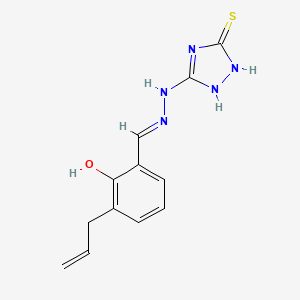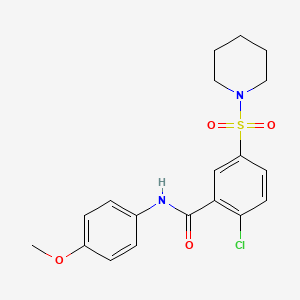
N'-(1,3-diphenyl-2-propen-1-ylidene)-2,2-diphenylcyclopropanecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-diphenyl-2-propen-1-ylidene)-2,2-diphenylcyclopropanecarbohydrazide, also known as DPC, is a cyclopropane-based compound that has been extensively studied for its potential applications in the field of drug discovery. DPC is a highly versatile compound that exhibits a wide range of biological activities, making it an attractive candidate for use in the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of N'-(1,3-diphenyl-2-propen-1-ylidene)-2,2-diphenylcyclopropanecarbohydrazide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators in the body. This compound has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to have anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to have neuroprotective effects by inhibiting the production of reactive oxygen species (ROS) and reducing oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N'-(1,3-diphenyl-2-propen-1-ylidene)-2,2-diphenylcyclopropanecarbohydrazide is its versatility, as it exhibits a wide range of biological activities. Additionally, this compound is relatively easy to synthesize and is readily available in the laboratory. However, one limitation of this compound is its potential toxicity, as it has been shown to exhibit cytotoxic effects at high concentrations.
Orientations Futures
There are several potential future directions for research on N'-(1,3-diphenyl-2-propen-1-ylidene)-2,2-diphenylcyclopropanecarbohydrazide. One area of interest is the development of new drugs and therapeutic agents based on the structure of this compound. Another area of interest is the study of the mechanism of action of this compound, in order to better understand its biological effects. Additionally, there is potential for the development of new methods for the synthesis of this compound and related compounds.
Méthodes De Synthèse
The synthesis of N'-(1,3-diphenyl-2-propen-1-ylidene)-2,2-diphenylcyclopropanecarbohydrazide involves the reaction of 1,3-diphenylprop-2-en-1-one with hydrazine hydrate in the presence of a catalyst such as acetic acid. The resulting product is then treated with diphenylcyclopropanecarboxaldehyde to yield this compound.
Applications De Recherche Scientifique
N'-(1,3-diphenyl-2-propen-1-ylidene)-2,2-diphenylcyclopropanecarbohydrazide has been extensively studied for its potential applications in the field of drug discovery. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-[(E)-[(E)-1,3-diphenylprop-2-enylidene]amino]-2,2-diphenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26N2O/c34-30(28-23-31(28,26-17-9-3-10-18-26)27-19-11-4-12-20-27)33-32-29(25-15-7-2-8-16-25)22-21-24-13-5-1-6-14-24/h1-22,28H,23H2,(H,33,34)/b22-21+,32-29+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCDCFFHDZNOHA-LPVMYJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NN=C(C=CC4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N/N=C(\C=C\C4=CC=CC=C4)/C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-hydroxy-6-methyl-3-quinolinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6103610.png)

![5-{[(4-chlorophenyl)amino]methyl}-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6103636.png)

![ethyl 3-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B6103648.png)
![1-(cyclopropylmethyl)-3-hydroxy-3-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-2-piperidinone](/img/structure/B6103661.png)

![1-(2,3-dimethoxyphenyl)-2-[3-(1H-pyrazol-1-yl)propyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6103668.png)
![7-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6103671.png)

![2-{2-[(butylamino)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile oxalate](/img/structure/B6103686.png)

![ethyl 1-{[(2,6-dimethylphenyl)amino]carbonyl}-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6103708.png)
![1-[5-(methoxymethyl)-2-furoyl]-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B6103713.png)